
5-溴-2-甲氧基烟酸
描述
5-Bromo-2-methoxynicotinic acid is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-methoxynicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-methoxynicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methoxynicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和工业应用
- 大规模制备: 已开发了一种改进的大规模制备5-溴-2-羟基烟酸的方法,这是5-溴-2-甲氧基烟酸的衍生物。该过程使用从溴化钠和漂白液生成的次溴酸钠,提供了一种安全且高产率的方法,而无需危险的溴元素(Haché, Duceppe, & Beaulieu, 2002)。
- 工业过程放大: 作为SGLT2抑制剂(糖尿病治疗)合成的关键中间体,5-溴-2-氯-4-(甲氧羰基)苯甲酸已成功地从对苯二甲酸二甲酯合成。这种可扩展的过程显著降低成本并增加产量(Zhang et al., 2022)。
生化研究和应用
- 电催化合成: 已研究了在银阴极上从化合物如2-氨基-5-溴吡啶合成6-氨基烟酸的电催化合成,这是与5-溴-2-甲氧基烟酸相关的化合物。这种合成在温和条件下进行,显示出高效生化生产的潜力(Gennaro et al., 2004)。
- 抗原虫活性: 已合成了与5-溴-2-甲氧基烟酸密切相关的2-氨基烟酸衍生物,并对其针对人类肿瘤细胞系的抗增殖活性进行了测试,表明其作为抗原虫剂的潜力(Liszkiewicz et al., 2003)。
抗氧化性质
- 天然抗氧化剂: 从海藻中分离出与5-溴-2-甲氧基烟酸结构相似的溴酚类化合物,表现出强大的抗氧化活性,比一些合成抗氧化剂更强。这表明相关化合物在食品保鲜和健康应用中的潜力(Li et al., 2011)。
安全和危害
5-Bromo-2-methoxynicotinic acid is classified as an irritant . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, eye protection, and face protection when handling this compound .
作用机制
Pharmacokinetics
. The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-methoxynicotinic acid . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .
生化分析
Biochemical Properties
5-Bromo-2-methoxynicotinic acid plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, influencing their activity. The bromine atom in the compound can participate in halogen bonding, which can affect the binding affinity and specificity of the compound towards its target enzymes. Additionally, the methoxy group can engage in hydrogen bonding and hydrophobic interactions, further modulating the biochemical properties of the compound .
Cellular Effects
5-Bromo-2-methoxynicotinic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This can result in changes in cell proliferation, differentiation, and apoptosis. Furthermore, 5-Bromo-2-methoxynicotinic acid can impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-methoxynicotinic acid involves its interactions with various biomolecules. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may act as an inhibitor of certain kinases by binding to their active sites, preventing substrate phosphorylation. Alternatively, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 5-Bromo-2-methoxynicotinic acid can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional output of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-methoxynicotinic acid can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under ambient conditions, but prolonged exposure to light or heat can lead to degradation. Over time, the compound may lose its efficacy, and its degradation products could have different biological activities. Long-term studies in vitro and in vivo have shown that 5-Bromo-2-methoxynicotinic acid can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methoxynicotinic acid in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and exert its intended biological effects. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. It is crucial to determine the optimal dosage range to balance efficacy and safety in animal studies .
Metabolic Pathways
5-Bromo-2-methoxynicotinic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors and other metabolic intermediates, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of 5-Bromo-2-methoxynicotinic acid is essential for predicting its pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 5-Bromo-2-methoxynicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5-Bromo-2-methoxynicotinic acid within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to tissue-specific proteins .
Subcellular Localization
The subcellular localization of 5-Bromo-2-methoxynicotinic acid can affect its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may be directed to the mitochondria, influencing mitochondrial function and cellular metabolism. Understanding the subcellular localization of 5-Bromo-2-methoxynicotinic acid is crucial for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
5-bromo-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLXURQPRRMPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559520 | |
| Record name | 5-Bromo-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54916-66-4 | |
| Record name | 5-Bromo-2-methoxy-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54916-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
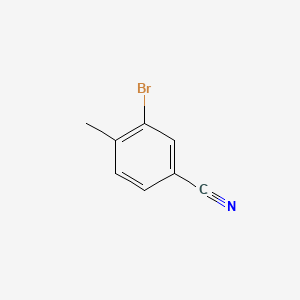
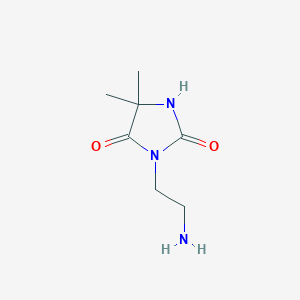

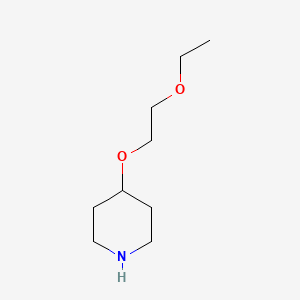
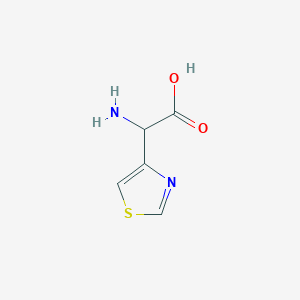
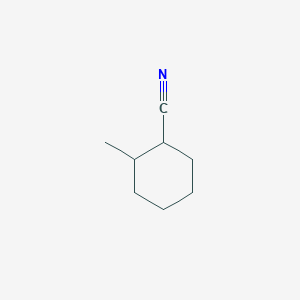
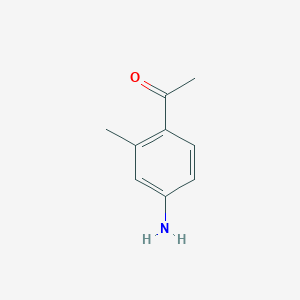

![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)
![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)
![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)



